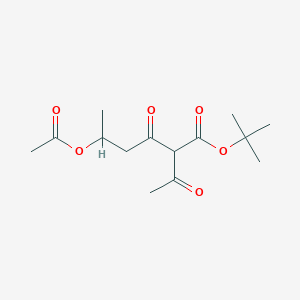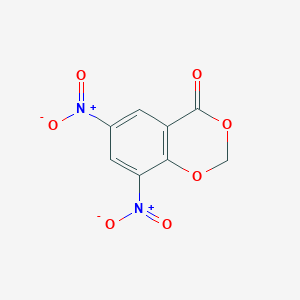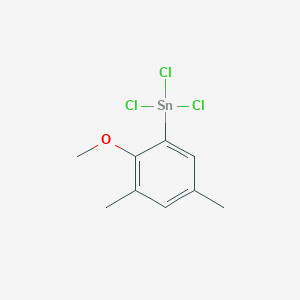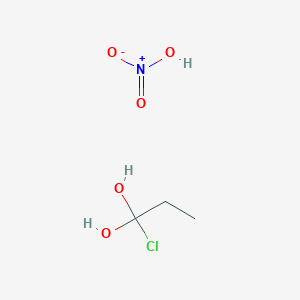
Cadmium;nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium and nickel are two transition metals that form a variety of compounds, most notably used in nickel-cadmium batteries. These batteries are widely used due to their ability to be recharged multiple times, making them a popular choice for portable electronic devices. Cadmium, represented by the symbol Cd, and nickel, represented by the symbol Ni, both have unique properties that contribute to the functionality of these compounds.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of cadmium and nickel compounds often involves the use of cadmium carbonate and nickel sulfate. For instance, cadmium carbonate particles can be synthesized through homogeneous precipitation from an aqueous solution containing urea and cadmium sulfate. These particles can then be coated with nickel hydroxy carbonate by heating their dispersion in an aqueous solution containing nickel sulfate and urea at 85°C for 70 minutes with constant agitation .
Industrial Production Methods: Industrially, cadmium is primarily obtained as a byproduct of zinc refining. Nickel, on the other hand, is extracted from its ores through processes such as pyrometallurgy and hydrometallurgy. The production of nickel-cadmium batteries involves the careful combination of these metals to ensure optimal performance and longevity .
化学反応の分析
Types of Reactions: Cadmium and nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, in nickel-cadmium batteries, the redox reactions involve the transformation of cadmium and nickel oxide hydroxide into cadmium hydroxide and nickel hydroxide .
Common Reagents and Conditions: Common reagents used in reactions involving cadmium and nickel include hydrogen sulfide, which reacts with cadmium ions to precipitate cadmium sulfide, and hydroxide ions, which are involved in the formation of cadmium hydroxide and nickel hydroxide .
Major Products Formed: The major products formed from these reactions include cadmium hydroxide and nickel hydroxide, which are essential components of nickel-cadmium batteries. These products are formed through the redox reactions that occur during the charging and discharging cycles of the batteries .
科学的研究の応用
Cadmium and nickel compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including hydrogenation and polymerization. In biology and medicine, cadmium compounds are studied for their toxicological effects and potential therapeutic applications. Nickel compounds, on the other hand, are used in the development of magnetic materials and as components in various electronic devices .
In industry, nickel-cadmium batteries are widely used in portable electronic devices, power tools, and emergency lighting systems due to their high energy density and long cycle life. The recycling of these batteries is also an important area of research, given the environmental concerns associated with cadmium .
作用機序
The mechanism of action of cadmium and nickel compounds involves their interaction with various molecular targets and pathways. Cadmium, for instance, disrupts mitochondrial respiration by decreasing ATP synthesis and increasing the production of reactive oxygen species. It also impairs normal neurotransmission by increasing neurotransmitter release asynchronicity and disrupting neurotransmitter signaling proteins .
Nickel compounds, on the other hand, can act as catalysts in redox reactions, facilitating the transfer of electrons between molecules. In nickel-cadmium batteries, the redox reactions involve the transfer of electrons between cadmium and nickel oxide hydroxide, resulting in the formation of cadmium hydroxide and nickel hydroxide .
類似化合物との比較
Cadmium and nickel compounds can be compared with other transition metal compounds, such as those of zinc and cobalt. Like cadmium, zinc is also used in batteries, specifically in zinc-carbon and zinc-air batteries. cadmium compounds are more toxic and have different electrochemical properties compared to zinc compounds .
Nickel compounds, on the other hand, share similarities with cobalt compounds, as both metals are used in rechargeable batteries. Nickel-metal hydride batteries, for instance, use nickel hydroxide as the positive electrode, similar to nickel-cadmium batteries. nickel-metal hydride batteries have a higher energy density and are less toxic compared to nickel-cadmium batteries .
Similar Compounds
- Zinc compounds
- Cobalt compounds
- Iron compounds
特性
CAS番号 |
116391-72-1 |
|---|---|
分子式 |
Cd2Ni5 |
分子量 |
518.29 g/mol |
IUPAC名 |
cadmium;nickel |
InChI |
InChI=1S/2Cd.5Ni |
InChIキー |
MGIITTRCYJBMTQ-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Cd].[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)

![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)




![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)



